![molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2](/img/structure/B2806868.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPMA and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of CPMA is not fully understood. However, it is believed that CPMA induces apoptosis in cancer cells by activating the caspase pathway. CPMA may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPMA induces apoptosis in cancer cells, inhibits bacterial growth, and inhibits the proliferation of human umbilical vein endothelial cells. In vivo studies have shown that CPMA has anticancer activity in mouse models.
实验室实验的优点和局限性
One of the main advantages of CPMA is its potential as a new cancer therapy. CPMA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Another advantage of CPMA is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, there are also limitations to using CPMA in lab experiments. CPMA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, CPMA may have toxic effects on healthy cells, which could limit its therapeutic potential.
未来方向
There are several future directions for research on CPMA. One direction is to further explore its potential as a new cancer therapy. More research is needed to fully understand the mechanism of action of CPMA and to develop new drugs based on its chemical structure. Another direction is to explore its potential as a new antibiotic. CPMA has been shown to have antimicrobial properties, and more research is needed to fully understand its potential as a new antibiotic. Finally, more research is needed to understand the potential toxic effects of CPMA on healthy cells and to develop strategies to mitigate these effects.
合成方法
CPMA is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 1-(cyclopropylmethyl)aziridine, which is then reacted with 4-(bromomethyl)phenol to produce 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenol. This compound is then further reacted with aniline to produce CPMA.
科学研究应用
CPMA has several potential applications in scientific research. One of the most promising applications is in the development of new cancer therapies. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer drugs. CPMA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBCQYGRFHEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

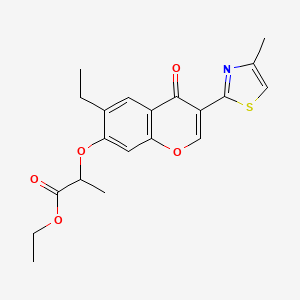
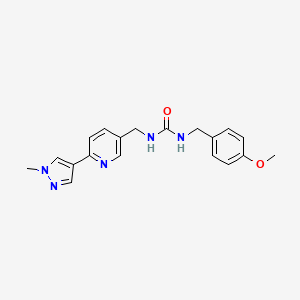
![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
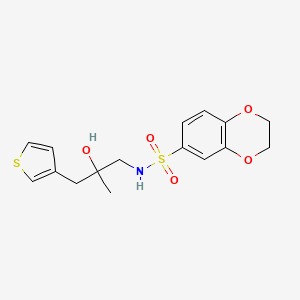
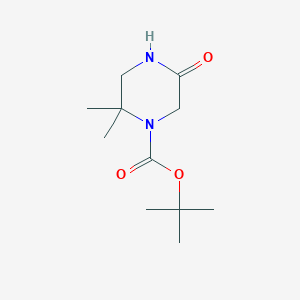
![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)
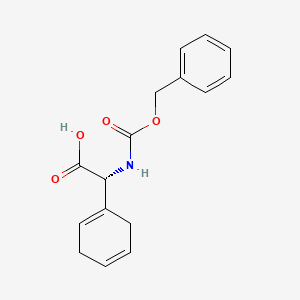
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)